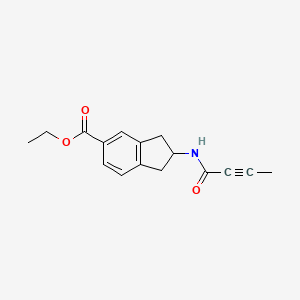
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate, also known as EBDI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EBDI belongs to the class of indene derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. This compound has also been shown to bind to the sigma-2 receptor, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. This compound has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. This compound has also shown promising results in various studies related to its potential therapeutic properties. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain in vivo studies.
Orientations Futures
There are several future directions for research related to Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer or Alzheimer's disease. Another area of research is the development of more soluble derivatives of this compound for easier administration in in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research.
Conclusion:
This compound is a synthetic compound that has shown promising results in various studies related to its potential therapeutic properties. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research related to its potential therapeutic applications. Overall, this compound is a compound that warrants further investigation in the field of scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a hydrogenation reaction using palladium on carbon as a catalyst to obtain this compound. This synthesis method has been reported in various research studies and has shown good yield and purity of the final product.
Applications De Recherche Scientifique
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been studied extensively for its potential therapeutic properties in various fields of research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. In addition, this compound has been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammation.
Propriétés
IUPAC Name |
ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-5-15(18)17-14-9-11-6-7-12(8-13(11)10-14)16(19)20-4-2/h6-8,14H,4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPYVKQLOWAATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)NC(=O)C#CC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



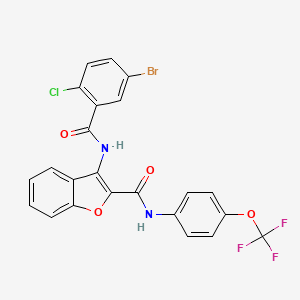
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)
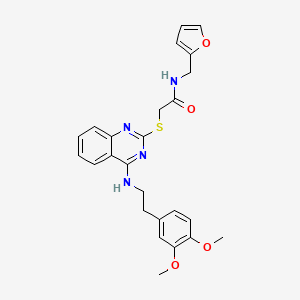
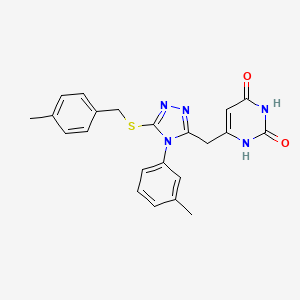
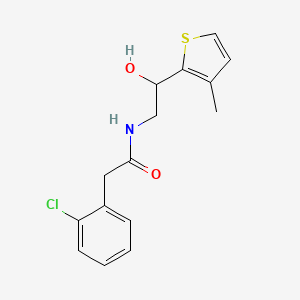
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)